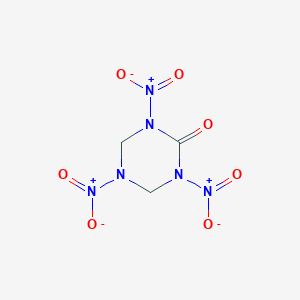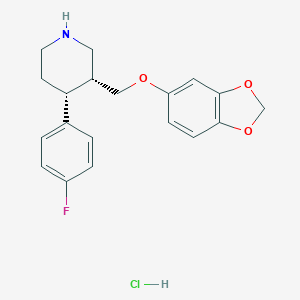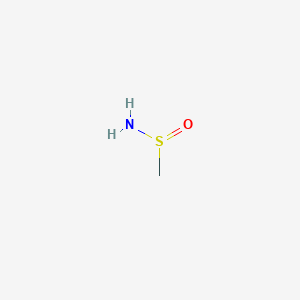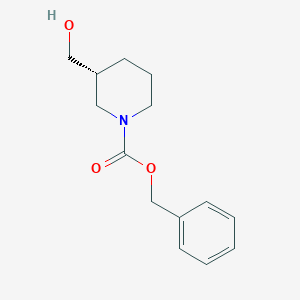![molecular formula C9H10ClNOS B169788 2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-25-4](/img/structure/B169788.png)
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. DMCM is a potent positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The compound has been used in various scientific research studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders.
Wirkmechanismus
DMCM binds to the benzodiazepine site on GABA-A receptors and enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neurons, resulting in hyperpolarization and inhibition of neuronal excitability.
Biochemische Und Physiologische Effekte
DMCM has been shown to produce anxiolytic and sedative effects in animal models and human studies. The compound also has anticonvulsant and muscle relaxant properties. DMCM has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM has been widely used in scientific research due to its potent and selective modulation of GABA-A receptors. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. However, DMCM has limitations in terms of its solubility and stability, which can affect its potency and reproducibility in experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMCM and its pharmacological properties. One area of interest is the development of more potent and selective modulators of GABA-A receptors for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the long-term effects of GABA-A receptor modulation on neuronal plasticity and behavior. Additionally, the use of DMCM in combination with other drugs or therapies may provide new insights into the treatment of anxiety and other neurological disorders.
Synthesemethoden
DMCM can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl ethyl ketone and subsequent chlorination with thionyl chloride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively used in scientific research to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. The compound has been used in various in vitro and in vivo studies to elucidate the effects of GABA-A receptor modulation on neuronal excitability, synaptic transmission, and behavior.
Eigenschaften
CAS-Nummer |
10513-25-4 |
|---|---|
Produktname |
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
Molekularformel |
C9H10ClNOS |
Molekulargewicht |
215.7 g/mol |
IUPAC-Name |
2-chloro-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C9H10ClNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
VAVJKSMPPLPQAA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
Synonyme |
2-Chloro-5,5-diMethyl-5,6-dihydro-4H-benzothiazol-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
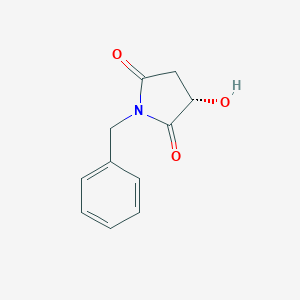
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)
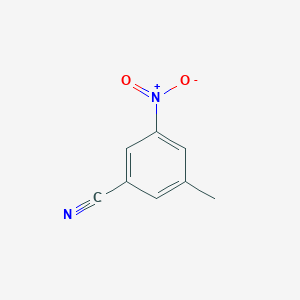

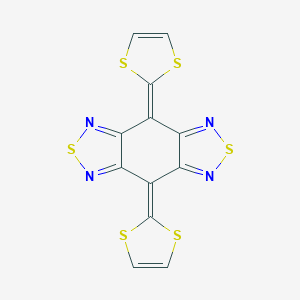
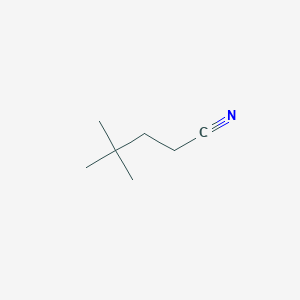
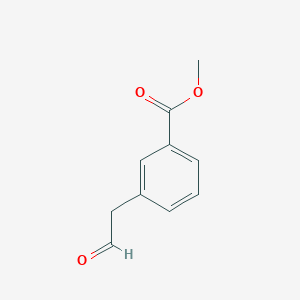
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
